molecular formula C28H51NO5 B119060 L-Valine Orlistat CAS No. 1243107-50-7

L-Valine Orlistat

Cat. No.: B119060
CAS No.: 1243107-50-7
M. Wt: 481.7 g/mol
InChI Key: BKBOLZATQOJKKM-CQJMVLFOSA-N
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Description

L-Valine Orlistat is a compound that combines the properties of L-Valine, an essential branched-chain amino acid, and Orlistat, a potent lipase inhibitor used in the treatment of obesity. L-Valine is crucial for protein synthesis and metabolic regulation, while Orlistat inhibits the absorption of dietary fats by blocking the action of gastrointestinal lipases .

Synthetic Routes and Reaction Conditions:

    L-Valine: L-Valine is typically produced through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli.

    Orlistat: Orlistat is synthesized through a semi-synthetic process starting from Lipstatin, which is produced by the fermentation of Streptomyces toxytrycini.

Industrial Production Methods:

    L-Valine: Industrial production of L-Valine involves optimizing fermentation conditions, such as pH, temperature, and nutrient supply, to maximize yield.

    Orlistat: The industrial production of Orlistat involves large-scale fermentation followed by chemical synthesis.

Types of Reactions:

    L-Valine: L-Valine undergoes various reactions, including transamination, decarboxylation, and oxidation.

    Orlistat: Orlistat primarily undergoes hydrolysis and reduction reactions.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

L-Valine:

Orlistat:

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBOLZATQOJKKM-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649380
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243107-50-7
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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